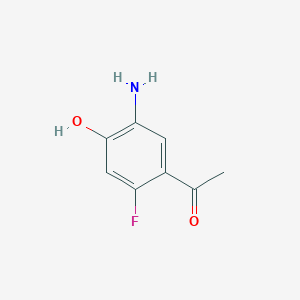

1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-2-fluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-3,12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRVFLMCPYALDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257858 | |

| Record name | 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613720-25-4 | |

| Record name | 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613720-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 5 Amino 2 Fluoro 4 Hydroxyphenyl Ethan 1 One

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(5-amino-2-fluoro-4-hydroxyphenyl)ethan-1-one reveals several potential disconnection points, suggesting multiple synthetic pathways from simpler, readily available precursors. The primary disconnections involve the acetyl, amino, and fluoro groups from the central phenolic ring.

C-Acyl Bond Disconnection: This is a common strategy for aryl ketones, pointing towards a Friedel-Crafts acylation or a Fries rearrangement. This approach would involve acylating a pre-functionalized phenol, such as 3-amino-6-fluorophenol.

C-N Bond Disconnection: The amino group can be retrosynthetically disconnected to a nitro group, which is a versatile precursor. This suggests a synthetic route starting from a fluorinated and hydroxylated nitroacetophenone, with the final step being the reduction of the nitro group.

C-F Bond Disconnection: The fluorine atom can be envisioned as being introduced via electrophilic or nucleophilic fluorination reactions on a suitable acetophenone (B1666503) or phenolic precursor.

Building from a Pre-substituted Ring: A convergent approach might start with a highly substituted benzene (B151609) ring, such as 5-amino-2-fluorophenol (B189856), and then introduce the acetyl group in a final step.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Classical and Modern Synthetic Approaches

The synthesis of 1-(5-amino-2-fluoro-4-hydroxyphenyl)ethan-1-one can be approached through various classical and modern organic reactions. The choice of method often depends on the availability of starting materials, desired yield, and the need for regiochemical control.

The Fries rearrangement is a powerful method for converting phenolic esters into hydroxyaryl ketones. wikipedia.org This reaction, typically catalyzed by Lewis acids like aluminum chloride (AlCl₃), involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring. wikipedia.orgsigmaaldrich.com The reaction is selective for the ortho and para positions, with temperature being a key factor in controlling the regioselectivity; lower temperatures generally favor the para product, while higher temperatures favor the ortho product. organic-chemistry.orglscollege.ac.in

A plausible route to a precursor of the target compound could start with 4-fluorophenyl acetate. The Fries rearrangement of this substrate, typically using AlCl₃ at elevated temperatures (115-150°C), yields 1-(5-fluoro-2-hydroxyphenyl)ethanone. chemicalbook.comchemicalbook.com Subsequent nitration at the position para to the hydroxyl group, followed by reduction, would introduce the required amino group.

A similar multi-step approach has been described for the preparation of 5-fluoro-2-hydroxyacetophenone starting from aminophenol. chemicalbook.comgoogle.com This involves:

Double esterification of the amino and hydroxyl groups.

Fries rearrangement using an aluminum chloride/sodium chloride mixture.

Fluorine diazotization followed by heating the hydrolyzate. chemicalbook.com

The reaction conditions for Fries rearrangement in similar systems are summarized below.

| Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenyl Benzoate | [BMIm]Cl·xAlCl₃ | Ionic Liquid | - | ortho- and para‑hydroxybenzophenone | - | sigmaaldrich.com |

| 4-Fluorophenyl acetate | AlCl₃ | None | 115-150 | 1-(5-Fluoro-2-hydroxyphenyl)ethanone | 88-89% | chemicalbook.com |

| Phenolic Esters | Methane-sulfonic Acid | - | - | Hydroxy Aryl Ketones | - | organic-chemistry.org |

| Phenolic Esters | Zinc Powder | - | - | Hydroxy Aryl Ketones | - | organic-chemistry.org |

Introducing the amino and fluoro groups onto a pre-existing acetophenone skeleton is another viable strategy. This can be achieved through a sequence of electrophilic aromatic substitution reactions.

Amination: The most common method for introducing an amino group is through the nitration of the aromatic ring, followed by the reduction of the resulting nitro group. For a precursor like 1-(2-fluoro-4-hydroxyphenyl)ethanone, nitration would need to be carefully controlled to achieve substitution at the desired C5 position. The directing effects of the existing hydroxyl, fluoro, and acetyl groups would play a critical role in the regiochemical outcome.

Fluorination: Direct fluorination of acetophenones can be challenging. However, methods for the α-fluorination of acetophenone derivatives using hypervalent iodine reagents and a triethylamine-hydrogen fluoride (B91410) complex have been developed. nih.gov While this method targets the alpha position to the ketone, modifications or alternative electrophilic fluorinating agents might be employed for ring fluorination on a suitable precursor. A patent describes a preparation method for 2-amino-5-fluoroacetophenone from 2-ethynyl-4-fluoroaniline (B2578717) in water, which represents a direct amination and functional group transformation approach. google.com

More recently, copper-catalyzed three-component aminofluorination of alkenes has been reported as a direct method to access β-fluoroalkylamines, highlighting modern approaches to incorporating these functionalities simultaneously. nih.gov While not directly applicable to an aromatic system in this manner, it showcases the advancements in fluorination and amination chemistry.

Building the target molecule from a highly substituted starting material like 5-amino-2-fluorophenol (also known as 2-amino-4-fluorophenol) is an attractive convergent strategy. This precursor already contains the correct relative orientation of the amino, fluoro, and hydroxyl groups. The primary remaining challenge is the introduction of the acetyl group at the C4 position (relative to the hydroxyl group).

A direct Friedel-Crafts acylation of 5-amino-2-fluorophenol with acetyl chloride or acetic anhydride (B1165640) would be the most straightforward approach. However, the reaction conditions must be carefully chosen to avoid side reactions, such as N-acylation of the amino group or O-acylation of the hydroxyl group. The presence of the activating amino and hydroxyl groups and the deactivating fluoro group will influence the reactivity and regioselectivity of the acylation. The synthesis of 2-amino-5-fluorophenol (B134415) itself can be achieved from 2,4-difluoroaniline (B146603) by reaction with potassium hydroxide (B78521) in water. guidechem.com

Diversity-Oriented Synthesis (DOS) often utilizes versatile building blocks like amino acetophenones to generate libraries of natural product analogs, demonstrating the utility of these intermediates in medicinal chemistry. nih.govresearchgate.net

Exploration of Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and green principles to minimize environmental impact. The synthesis of complex molecules like 1-(5-amino-2-fluoro-4-hydroxyphenyl)ethan-1-one can benefit from these approaches.

Key green chemistry considerations include:

Catalysis over Stoichiometric Reagents: Traditional methods like the Fries rearrangement and Friedel-Crafts acylation often require stoichiometric or excess amounts of Lewis acids (e.g., AlCl₃), which are corrosive and generate significant waste. organic-chemistry.org The development of catalytic alternatives, such as using solid superacid catalysts like SO₄²⁻/TiO₂/Al₂O₃ for related ketal synthesis, represents a greener approach. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Multi-component reactions are particularly effective in this regard.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids can significantly improve the green credentials of a synthesis. researchgate.net For instance, a patented method for preparing 2-amino-5-fluoroacetophenone utilizes water as the solvent. google.com

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption. Catalytic processes often enable more energy-efficient transformations. rsc.org

A patent for the green synthesis of 2,2-dialkoxy acetophenone derivatives highlights the use of less toxic reagents and simple work-up procedures to afford high-purity products with minimal waste. google.com

Chemo- and Regioselective Considerations in Synthesis Pathways

The synthesis of a polysubstituted aromatic compound like 1-(5-amino-2-fluoro-4-hydroxyphenyl)ethan-1-one is fundamentally a challenge of selectivity.

Chemoselectivity: The presence of multiple reactive functional groups (hydroxyl, amino, ketone) requires careful control over reaction conditions to ensure that only the desired group reacts. slideshare.net For example, during acylation, protecting the highly nucleophilic amino and hydroxyl groups may be necessary to prevent N-acylation and O-acylation and to direct the reaction to the aromatic ring.

Regioselectivity: The precise placement of substituents on the aromatic ring is critical. The final 1,2,4,5-substitution pattern must be achieved by leveraging the directing effects of the substituents at each step of the synthesis.

The hydroxyl group is a strong ortho, para-director.

The amino group is also a very strong ortho, para-director.

The fluorine atom is a deactivating ortho, para-director.

The acetyl group is a deactivating meta-director.

In a stepwise synthesis, the order of introduction of these groups is paramount. For instance, in the nitration of a 2-fluoro-4-hydroxyphenyl intermediate, the powerful ortho, para-directing effect of the hydroxyl group must be harnessed to install the nitro group at the desired position, while considering the steric hindrance and electronic effects of the fluorine and acetyl groups. The control of regioselectivity in reactions involving substituted phenols remains a significant challenge, often governed by subtle stereoelectronic effects. oregonstate.eduresearchgate.netchemrxiv.org

Computational and Theoretical Chemistry Studies on 1 5 Amino 2 Fluoro 4 Hydroxyphenyl Ethan 1 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and to explore the potential energy surface for different conformers. For 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one, such studies would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Conformational analysis would identify various low-energy isomers that may exist due to the rotation around single bonds, such as the bond connecting the acetyl group to the phenyl ring.

No specific DFT studies on the molecular geometry or conformational analysis of 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one have been found in the reviewed literature.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated.

A detailed analysis of the FMOs and reactivity descriptors for 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one is not available in published research.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For the title compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and acetyl groups, as well as the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction.

Specific MEP surface analysis for 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one has not been reported in scientific literature.

Theoretical Prediction of Spectroscopic Signatures (e.g., IR, NMR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies corresponding to different functional groups. For the title compound, characteristic peaks for the O-H, N-H, C=O, C-F, and aromatic C-C stretching and bending vibrations would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in structure elucidation.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

There are no available theoretical predictions for the IR, NMR, or UV-Vis spectra of 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one in the literature.

Computational Insights into Reaction Pathways and Transition States

Computational chemistry can be used to model reaction mechanisms, identify transition states, and calculate activation energies. This provides a deeper understanding of the kinetics and thermodynamics of chemical reactions involving the molecule of interest. Such studies could, for example, investigate the electrophilic substitution on the aromatic ring or reactions involving the amino, hydroxyl, or acetyl functional groups.

No computational studies on the reaction pathways or transition states involving 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one were found during the literature search.

Derivatization and Structural Modification of 1 5 Amino 2 Fluoro 4 Hydroxyphenyl Ethan 1 One

Chemical Transformations at the Amino Group

The primary amino group in 1-(5-amino-2-fluoro-4-hydroxyphenyl)ethan-1-one is a versatile site for a variety of chemical modifications. Standard synthetic methodologies would allow for its conversion into a range of functional groups, thereby modulating the electronic and steric properties of the molecule.

Common transformations would include acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. Alkylation, using alkyl halides, could yield secondary or tertiary amines. Furthermore, the amino group could be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer or related reactions.

Reactions Involving the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is another key site for structural modification. Its acidic nature allows for facile deprotonation to form a phenoxide, which is a potent nucleophile. This reactivity can be exploited in several ways.

O-alkylation, through reactions with alkyl halides or other alkylating agents, would produce the corresponding ether derivatives. This is a common strategy to modify the lipophilicity and metabolic stability of phenolic compounds. Esterification, by reaction with acyl chlorides or carboxylic acids under appropriate conditions, would yield the corresponding esters.

Modifications and Reactivity at the Ethan-1-one Functionality

The ethan-1-one side chain offers a third point of diversification. The carbonyl group can undergo a variety of transformations characteristic of ketones.

Reduction of the ketone, for instance using sodium borohydride, would yield the corresponding secondary alcohol. This introduces a new chiral center and alters the electronic and conformational properties of the side chain. The α-carbon to the carbonyl group could potentially undergo reactions such as aldol (B89426) condensations or Mannich reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds and the construction of more complex molecular architectures.

Introduction of Additional Fluorine Atoms or Other Halogen Substituents

The introduction of additional fluorine atoms or other halogens can significantly impact the biological activity of a molecule. While specific methods for the further halogenation of 1-(5-amino-2-fluoro-4-hydroxyphenyl)ethan-1-one are not documented, general methodologies for the halogenation of aromatic rings could be applied.

Electrophilic aromatic substitution reactions could potentially introduce additional halogen atoms onto the phenyl ring, although the directing effects of the existing substituents would need to be carefully considered to control the regioselectivity of such reactions.

Synthesis of Analogs for Systematic Structure-Reactivity Relationship Studies

The synthesis of a library of analogs of 1-(5-amino-2-fluoro-4-hydroxyphenyl)ethan-1-one would be essential for conducting systematic structure-activity relationship (SAR) studies. By systematically modifying each of the functional groups as described above, and evaluating the biological activity of the resulting compounds, researchers could elucidate the key structural features required for a desired biological effect.

For example, a series of N-acyl or N-alkyl derivatives could be synthesized to probe the importance of the amino group's substitution pattern. Similarly, a range of O-alkyl ethers or esters could be prepared to investigate the role of the phenolic hydroxyl group. Modifications to the ethan-1-one side chain would provide insights into the steric and electronic requirements at this position.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 5 Amino 2 Fluoro 4 Hydroxyphenyl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one. Through techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC), a complete picture of the molecule's connectivity and environment of each atom can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the hydroxyl and amino groups. The fluorine atom significantly influences the chemical shifts and splitting patterns of adjacent protons due to spin-spin coupling (J-coupling).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would display unique signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.

Detailed analysis of predicted chemical shifts and coupling constants provides definitive evidence for the substitution pattern on the aromatic ring.

Predicted ¹H and ¹³C NMR Data (Note: Data is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.)

| Predicted ¹H NMR Spectral Data (in DMSO-d₆) | ||

|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5-10.5 | Broad Singlet | -OH (Phenolic) |

| ~7.0-7.2 | Doublet (JH-F) | Aromatic H |

| ~6.5-6.7 | Doublet (JH-H) | Aromatic H |

| ~5.0-5.5 | Broad Singlet | -NH₂ (Amino) |

| ~2.5 | Singlet | -CH₃ (Acetyl) |

| Predicted ¹³C NMR Spectral Data (in DMSO-d₆) | |

|---|---|

| Chemical Shift (δ, ppm) | Assignment |

| ~195-200 | C=O (Carbonyl) |

| ~150-155 (d, 1JC-F) | Aromatic C-F |

| ~140-145 | Aromatic C-OH |

| ~135-140 | Aromatic C-NH₂ |

| ~115-125 | Aromatic C-C=O |

| ~110-115 (d, 2JC-F) | Aromatic C-H |

| ~100-105 (d, 2JC-F) | Aromatic C-H |

| ~25-30 | -CH₃ (Methyl) |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, HRMS) for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one, High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition and molecular formula (C₈H₈FNO₂).

When coupled with liquid chromatography (LC-MS/MS), this technique becomes invaluable for purity assessment. nih.gov It allows for the separation of the target compound from impurities, followed by mass analysis for identification. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, providing structural information that further confirms the compound's identity. Predicted fragmentation patterns include the loss of a methyl group (-CH₃) and a carbonyl group (-CO).

Key Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₂ |

| Monoisotopic Mass | 169.0539 g/mol |

| Predicted [M+H]⁺ (Positive Ion Mode) | 170.0617 |

| Predicted [M-H]⁻ (Negative Ion Mode) | 168.0461 |

| Major Predicted Fragment Ion (m/z) | 154 (Loss of -CH₃) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one, IR and Raman spectra would confirm the presence of key functional groups:

O-H stretch: A broad band characteristic of a phenolic hydroxyl group.

N-H stretch: One or two sharp peaks corresponding to the primary amine.

C=O stretch: A strong, sharp absorption from the ketone carbonyl group.

C-F stretch: A strong band in the fingerprint region.

Aromatic C=C and C-H stretches: Multiple bands characteristic of the substituted benzene (B151609) ring.

Differences between IR and Raman spectra can offer insights into the molecule's symmetry and conformational properties. nih.gov

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3600 | Broad, Strong (IR) |

| N-H Stretch (Amine) | 3300-3500 | Medium (IR) |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| C=O Stretch (Ketone) | 1650-1680 | Strong, Sharp (IR) |

| Aromatic C=C Bending | 1500-1600 | Medium to Strong |

| C-F Stretch | 1100-1250 | Strong (IR) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While specific crystallographic data for 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one is not widely published, this technique would provide unparalleled structural detail if suitable crystals were obtained.

The analysis would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, which are critical to the compound's physical properties. Data from structurally related molecules, such as 4'-fluoro-2'-hydroxyacetophenone, show the formation of intramolecular hydrogen bonds between the hydroxyl and carbonyl groups, a feature also expected in the title compound. researchgate.net

Development of Chromatographic Methods for Separation, Isolation, and Purity Profiling (e.g., HPLC, UPLC, HPTLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for quantitative analysis and purity profiling. who.int

A typical method would involve reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to improve peak shape. Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector set to the compound's maximum absorbance wavelength. These methods are crucial for quality control, allowing for the detection and quantification of any impurities. nih.gov

Hypothetical HPLC Method Parameters

Applications in Chemical Research and Materials Science Non Biological/non Clinical Focus

Role as a Key Synthetic Intermediate in Organic Synthesis

The unique arrangement of reactive sites on 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one makes it a significant building block in organic synthesis. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing fluoro and acetyl groups provides a rich chemical landscape for constructing complex molecular architectures.

The 2'-hydroxyacetophenone substructure within the molecule is a classic starting point for the synthesis of flavones and chromones, two important classes of oxygen-containing heterocyclic compounds. nih.gov The general synthetic routes typically involve the reaction of a 2'-hydroxyacetophenone derivative with an appropriate reagent to construct the pyran-4-one ring system.

For instance, the related compound 5'-Fluoro-2'-hydroxyacetophenone is known to be a precursor in the preparation of 3-hydroxy and 3-methoxyflavones, as well as 3-hydroxy and 3-methoxy 2-styrylchromones. chemicalbook.com The synthesis of chromones can be achieved through various methods, including cyclization reactions catalyzed by acids or bases. ijrpc.com The presence of the amino group on 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one offers an additional functional handle that can be used to introduce further diversity into the final flavone or chromone structure, either by direct participation in the cyclization or through subsequent modification.

Table 1: Representative Synthetic Pathways to Flavones and Chromones

| Starting Material Class | Key Reagent(s) | Product Class | Reference Reaction |

|---|---|---|---|

| 2'-Hydroxyacetophenone | Aromatic aldehyde | Chalcone (intermediate) | Claisen-Schmidt Condensation |

| Chalcone | I₂ / DMSO or SeO₂ | Flavone | Oxidative Cyclization |

| 2'-Hydroxyacetophenone | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Enaminone (intermediate) | Condensation |

This table presents generalized pathways; specific conditions may vary.

The primary amino group makes 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one a suitable nucleophile for the synthesis of various nitrogen-containing heterocycles. moldb.com One of the most prominent examples is the Paal-Knorr pyrrole synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. organic-chemistry.org In this context, 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one would provide the N-substituent for the resulting pyrrole ring.

This reaction allows for the direct attachment of the fluorinated, hydroxylated phenyl moiety to a pyrrole core, creating complex structures that are of interest in materials science and as synthetic intermediates. mdpi.com The versatility of this approach enables the synthesis of a library of N-arylpyrroles with potential applications stemming from the combined electronic properties of the pyrrole and the functionalized aromatic ring.

Development of Fluorinated Probes and Tools for Chemical Biology Investigations

Fluorinated organic molecules are of significant interest as probes for chemical biology, largely due to the unique properties of the fluorine atom. nih.gov The introduction of fluorine can alter a molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, the ¹⁹F nucleus is an excellent handle for NMR spectroscopy.

The compound 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one is a prime candidate for development into a fluorinated probe. Its structure contains a fluorescent scaffold (a substituted aminophenol) that can be further modified. nih.govnih.gov The amino and hydroxyl groups serve as convenient points for conjugation to other molecules or for the attachment of specific binding moieties. The fluorine atom can be used to tune the photophysical properties, such as the emission wavelength and quantum yield, of the resulting fluorophore. rsc.org Such probes are valuable tools for imaging and sensing in complex chemical systems, distinct from direct clinical use in humans.

Contribution to the Synthesis of Novel Advanced Materials

The functional groups present in 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one allow for its incorporation into a variety of advanced materials, including polymers, dyes, and fluorescent systems.

Dyes: The primary aromatic amine functionality is a cornerstone of azo dye synthesis. Through diazotization followed by coupling with an electron-rich aromatic compound (a coupling partner), a wide range of azo dyes can be synthesized. mdpi.comsciencepublishinggroup.com The resulting dyes would incorporate the fluorinated hydroxyphenyl moiety, which would influence the final color and properties such as lightfastness and thermal stability.

Polymers: Both the amino and hydroxyl groups can be used as monomer attachment points for polymerization reactions. For example, the amino group can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would have the fluorinated aromatic group as a pendant side chain, potentially imparting properties such as increased thermal stability or specific optical characteristics.

Fluorescent Systems: The inherent fluorescence of the aminophenol core can be exploited in the design of fluorescent materials. mdpi.com The compound could be incorporated into larger conjugated systems or polymer backbones to create materials with tailored emission properties for applications in sensors, organic light-emitting diodes (OLEDs), or as fluorescent tags in materials science. nih.gov

Fundamental Studies on the Chemical Reactivity of Fluorinated Aromatic Systems

The study of fluorinated aromatic systems is a fundamental area of organic chemistry. The high electronegativity and small size of the fluorine atom exert a powerful influence on the reactivity and regioselectivity of chemical reactions. sapub.org

1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one serves as an excellent model compound for such studies. It presents a fascinating case of competing electronic effects on an aromatic ring.

The hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho-, para-directing groups.

The acetyl (-COCH₃) group is a deactivating, meta-directing group.

The fluoro (-F) atom is deactivating via induction but ortho-, para-directing via resonance.

Investigating reactions such as electrophilic aromatic substitution on this molecule would provide valuable data on how these competing effects govern the regiochemical outcome. Understanding the balance of these influences is crucial for designing predictable synthetic routes for highly substituted and complex aromatic compounds. researchgate.net

Table 2: Summary of Functional Groups and Their Influence on Reactivity

| Functional Group | Position | Electronic Effect | Directing Influence (for EAS) |

|---|---|---|---|

| Amino (-NH₂) | 5 | Activating | Ortho, Para |

| Fluoro (-F) | 2 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

| Hydroxyl (-OH) | 4 | Activating | Ortho, Para |

EAS: Electrophilic Aromatic Substitution

Future Directions and Emerging Research Avenues for 1 5 Amino 2 Fluoro 4 Hydroxyphenyl Ethan 1 One

Exploration of Novel and Highly Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies is crucial for the widespread availability and exploration of 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one and its derivatives. Current synthetic approaches often involve multi-step processes that can be resource-intensive. Future research will likely focus on the development of more streamlined and sustainable routes.

Key areas of exploration include:

Catalytic C-H Activation: Direct C-H functionalization of simpler aromatic precursors could offer a more atom-economical approach to introduce the necessary substituents, minimizing the need for pre-functionalized starting materials. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Advanced cross-coupling strategies could enable the efficient and regioselective introduction of the amino and fluoro groups onto the aromatic ring. pkusz.edu.cn

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions, higher selectivity, and a reduced environmental footprint.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Activation | High atom economy, reduced waste |

| Advanced Cross-Coupling | High regioselectivity, broad substrate scope |

| Biocatalysis | Mild conditions, high enantioselectivity |

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. scienmag.com For 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one, advanced computational studies can provide deep insights into its physicochemical properties and guide the rational design of new derivatives with enhanced functionalities.

Future computational research will likely focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict molecular geometry, electronic properties, and reactivity. emerginginvestigators.org This information is vital for understanding its interaction with biological targets or its performance in electronic materials.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of derivatives with specific protein targets, such as kinases, which is crucial for rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating structural features with observed biological activity or material properties, QSAR models can be developed to predict the performance of novel, unsynthesized analogs.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgrsc.org The integration of the synthesis of 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one into these platforms is a key future direction.

Continuous Flow Synthesis: Performing fluorination and other potentially hazardous reactions in continuous flow reactors can significantly improve safety by minimizing the volume of reactive intermediates at any given time. beilstein-journals.orgrsc.org It also allows for precise control over reaction parameters, leading to higher yields and purity.

Automated Library Synthesis: Automated platforms can be utilized for the rapid synthesis of a large number of derivatives of 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one. sigmaaldrich.comchemspeed.commerckmillipore.com This high-throughput synthesis is invaluable for screening and identifying compounds with optimal properties for a given application.

Design and Synthesis of Next-Generation Fluorinated Building Blocks with Tunable Reactivity

The fluorine atom in 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable fluorinated building block. growthmarketreports.comucl.ac.ukfluorochem.co.uk Future research will focus on leveraging this compound to design and synthesize next-generation fluorinated building blocks with tailored reactivity for a wide range of applications.

The strategic placement of the fluorine atom can be used to:

Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of the neighboring amino and hydroxyl groups, which can be critical for biological activity and material properties. acs.org

Enhance Metabolic Stability: In drug design, the introduction of fluorine at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the in vivo half-life of a drug candidate. mdpi.comsci-hub.box

Fine-tune Intermolecular Interactions: The unique electronic properties of the C-F bond can lead to specific interactions with biological targets or influence the packing of molecules in organic materials. nih.gov

The global market for fluorinated building blocks is projected to see significant growth, driven by their increasing use in pharmaceuticals, agrochemicals, and advanced materials. growthmarketreports.com

Potential Contributions to Sustainable Chemical Processes and Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes. chemistryviews.org 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one and its derivatives have the potential to contribute to more sustainable chemical practices.

Future research in this area may include:

Development of Greener Synthetic Routes: As mentioned earlier, exploring synthetic pathways that utilize renewable starting materials, environmentally benign solvents like water, and catalytic rather than stoichiometric reagents will be a key focus. ucl.ac.ukucl.ac.uk

Use as a Scaffold for Sustainable Materials: The development of functional materials, such as polymers or organic electronics, based on this scaffold could lead to products with improved performance and a lower environmental impact over their lifecycle.

Application in Biologically Inspired Catalysis: The functional groups present in the molecule could serve as a basis for the design of novel organocatalysts that mimic the active sites of enzymes, promoting chemical transformations under mild and sustainable conditions.

The pursuit of sustainable approaches for the synthesis and application of functionalized aromatic ketones is a growing area of research. rsc.orgresearchgate.net

Q & A

(Basic) What are the common synthetic routes for 1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethan-1-one?

The synthesis typically involves multi-step functionalization of aromatic precursors. A common approach includes:

- Friedel-Crafts Acylation : Reacting a fluorinated phenol derivative with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group .

- Protection/Deprotection Strategies : Amino and hydroxyl groups may require protection (e.g., using tert-butyldimethylsilyl or acetyl groups) during synthesis to prevent side reactions. Subsequent deprotection with acidic or basic conditions yields the final product .

- Fluorination : Electrophilic fluorination (e.g., using Selectfluor™) or halogen exchange (e.g., Balz-Schiemann reaction) can introduce the fluorine substituent at the 2-position .

(Basic) How is the crystal structure of this compound determined using X-ray diffraction?

Crystallographic analysis involves:

- Data Collection : Single crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.

- Structure Solution : Using software like SHELXT (dual-space algorithm) or OLEX2 (charge-flipping) to generate initial phase models .

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. High-resolution data (<1.0 Å) enable anisotropic displacement parameter modeling .

- Validation : Tools like PLATON check for twinning, voids, and structural plausibility. CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

(Basic) What safety precautions are necessary when handling this compound?

Safety protocols include:

- Hazard Identification : Acute toxicity (oral, dermal, inhalation; Category 4) per GHS classification. Use nitrile gloves, lab coats, and fume hoods .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

(Advanced) How to resolve discrepancies between spectroscopic and crystallographic data?

Conflicts may arise from:

- Tautomerism : Solution-state NMR (e.g., ¹H/¹³C) may show keto-enol equilibria, while XRD reveals a single tautomer. Use variable-temperature NMR or DFT calculations (e.g., Gaussian) to model tautomeric preferences .

- Dynamic Effects : Rotameric states in solution (observed via NOESY) vs. static crystal packing. Compare NMR-derived coupling constants (³JHH) with XRD torsion angles .

- Validation : Cross-check NMR shifts (e.g., HSQC, HMBC) with crystallographic bond lengths/angles. Software like Mercury (CCDC) overlays experimental and computed structures .

(Advanced) What strategies optimize the synthesis yield of derivatives with biological activity?

To enhance yield and bioactivity:

- DOE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, microwave-assisted synthesis reduces reaction time by 60% .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., triazole, quinazoline) at the 4-hydroxyphenyl group. Derivatives like 5i–5k () show enhanced antimicrobial activity (MIC: 2–8 µg/mL) via hydrophobic interactions .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure fractions. Monitor by LC-MS .

(Advanced) How to design experiments for evaluating the compound’s thermodynamic properties?

Key methodologies include:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (Td) under N₂ atmosphere (heating rate: 10°C/min). Correlate with molecular stability .

- Differential Scanning Calorimetry (DSC) : Determine melting point (Tm) and enthalpy of fusion (ΔHfus). For example, derivatives in exhibit Tm = 99–193°C .

- Vapor Pressure Estimation : Use the Antoine equation with boiling point data (e.g., Tboil = 469.2 K for analogous compounds) .

- Solubility Studies : Shake-flask method in buffers (pH 1–13) with UV-Vis quantification. LogP values predict membrane permeability .

(Advanced) How to address challenges in crystallizing polar derivatives of this compound?

Polar functional groups (amino, hydroxyl) complicate crystallization:

- Solvent Screening : Test mixed solvents (e.g., DMSO/EtOH) to balance polarity. Slow evaporation at 4°C promotes nucleation .

- Additives : Use ionic liquids (e.g., [BMIM][BF₄]) to reduce lattice energy.

- Seeding : Introduce microcrystals of analogous structures (e.g., 5-Fluoro-2-hydroxyacetophenone, ) to template growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.